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Compound of Interest

Compound Name: 2-Methylaziridine

Cat. No.: B133172

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-
Methylaziridine (also known as propyleneimine), a reactive alkylating agent. The information is
intended for researchers, scientists, and professionals in drug development and related fields
to ensure safe handling and informed use of this chemical intermediate. All quantitative data
are summarized in structured tables for ease of comparison. Detailed experimental
methodologies, based on established guidelines, are provided for key toxicological endpoints.

Acute Toxicity

2-Methylaziridine exhibits high acute toxicity via oral, dermal, and inhalation routes of
exposure. It is classified as very toxic if swallowed, very toxic in contact with skin, and very
toxic by inhalation. Acute exposure can lead to irritation of the eyes, skin, and respiratory tract,
as well as central nervous system (CNS) effects, and in severe cases, death.

Table 1: Acute Toxicity of 2-Methylaziridine
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Route of

Species Metric Value Reference(s)
Exposure
Oral Rat LD50 19 mg/kg bw
Dermal Rat LD50 34 mg/kg bw
500 ppm (1.2
Inhalation Rat LC50 mg/L) for 4 hours
(5/6 mortality)
500 ppm (1.2
Inhalation Guinea Pig LC50 mg/L) for 2 hours

(3/5 mortality)

Experimental Protocols: Acute Toxicity Testing

The methodologies for acute toxicity studies are generally based on OECD guidelines.

o Acute Oral Toxicity (OECD 420, 423, 425): The test substance is administered in a single
dose by gavage to fasted animals (e.g., rats). Animals are observed for mortality, clinical
signs of toxicity, and body weight changes for at least 14 days. A tiered dosing procedure is
often used to minimize the number of animals.

o Acute Dermal Toxicity: The test substance is applied to a shaved area of the skin of the test
animal (e.g., rat or rabbit) for a 24-hour period. The site is then cleansed, and the animals
are observed for 14 days for signs of toxicity and mortality.

e Acute Inhalation Toxicity: Animals are exposed to the test substance as a vapor or aerosol in
an inhalation chamber for a specified duration (e.g., 4 hours). Animals are then observed for
at least 14 days for toxic effects and mortality.
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Acute Oral Toxicity Study (Based on OECD 423)

Observation (14 days):
- Mortality
- Clinical signs (e.g., changes in skin, fur, eyes, respiration, behavior)
- Body weight

Animal Selection:
- Rats (preferred) Fasting:
- Healthy, young adults - Overnight (food, not water)
- Both sexes (initially)

Dosing:
- Single gavage dose —
- Vehicle: Water or appropriate solvent

Gross Necropsy:
— - All animals
- Examination of organs and tissues

Click to download full resolution via product page

Figure 1: Workflow for an acute oral toxicity study.

Chronic Toxicity and Carcinogenicity

Long-term exposure to 2-Methylaziridine has been shown to be carcinogenic in animal
studies. The International Agency for Research on Cancer (IARC) has classified 2-
Methylaziridine as "possibly carcinogenic to humans" (Group 2B), and the U.S. National
Toxicology Program (NTP) has listed it as "reasonably anticipated to be a human carcinogen”.

Oral administration in rats has been shown to cause a variety of tumors. In a key study, 2-
Methylaziridine was administered by gavage to rats for up to 60 weeks. The treatment led to
an increased incidence of mammary gland adenocarcinomas in females, leukemia in males,
and gliomas and squamous-cell carcinomas of the ear canal in both sexes.

Table 2: Carcinogenicity of 2-Methylaziridine in Rats (Oral Gavage)
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Dose Group Sex Tumor Type Incidence
Mammary
Low Dose Female ] Increased
Adenocarcinoma
. Mammary
High Dose Female ) Increased
Adenocarcinoma
Low Dose Male Leukemia Increased
High Dose Male Leukemia Increased
Both Doses Both Glioma Increased
Squamous-cell
Both Doses Both carcinoma of the ear Increased
canal
Intestinal
Low Dose Male ) Small number
Adenocarcinoma
_ Intestinal
High Dose Male Small number

Adenocarcinoma

Experimental Protocols: Carcinogenicity Bioassay

Carcinogenicity studies are typically conducted following guidelines from the NTP or OECD.

e NTP Carcinogenesis Bioassay (Rodents): These are typically two-year studies. The test

substance is administered to rats and mice, usually via the diet, drinking water, or gavage.

The study includes multiple dose groups and a control group. Animals are monitored for

clinical signs of toxicity and tumor development. At the end of the study, a comprehensive

histopathological examination of all organs and tissues is performed.

e OECD 451 (Carcinogenicity Studies): This guideline recommends a long-term study

(typically 24 months for rats) where the test substance is administered daily to several

groups of animals at different dose levels. The study evaluates the carcinogenic potential of

a substance and provides information on dose-response relationships.
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Carcinogenicity Bioassay (Based on NTP/OECD Guidelines)

e
Dose Range Finding Studies . 4 —— . 5 N - Gross necropsy
- Multiple dose groups and control - Body weight, food/water consumption _ Histopathology of all organs and tissues
- Gavage, diet, or drinking water - Palpable masses P 8y 8
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Figure 2: General workflow for a carcinogenicity bioassay.

Mutagenicity and Genotoxicity

2-Methylaziridine is a genotoxic compound, meaning it can damage DNA. It has been shown
to be mutagenic in a variety of in vitro and in vivo test systems.

Table 3: Mutagenicity of 2-Methylaziridine

Assay Type Test System Result
Bacterial Reverse Mutation o -
Salmonella typhimurium Positive

Assay (Ames Test)
Escherichia coli Positive
Mitotic Recombination Saccharomyces cerevisiae Positive
Somatic Mutation Drosophila melanogaster Positive
Sex-Linked Recessive Lethal ] N

) Drosophila melanogaster Positive
Mutations
In vivo Micronucleus Assay Rodent Positive

Mechanism of Genotoxicity

As a reactive alkylating agent, 2-methylaziridine's toxicity stems from its ability to form
covalent adducts with nucleophilic sites in cellular macromolecules, most critically DNA. The
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strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the

formation of a covalent bond with DNA bases. This can lead to DNA damage, mutations, and

chromosomal aberrations.

Mechanism of 2-Methylaziridine Genotoxicity

Chromosomal

2-Methylaziridine
(Alkylating Agent)

.| Formation of
"| DNA Adducts

DNA Damage: | —%| Aberrations
- Base alkylation
- Cross-linking [

Mutations

Click to download full resolution via product page

Figure 3: Simplified mechanism of 2-Methylaziridine genotoxicity.

Signaling Pathways Involved in Genotoxicity Response

The DNA damage induced by 2-Methylaziridine activates complex cellular signaling pathways

aimed at repairing the damage or, if the damage is too severe, inducing programmed cell death

(apoptosis). Key pathways include:

» DNA Repair Pathways:

o Base Excision Repair (BER): Primarily repairs small, non-helix-distorting base lesions.

o Nucleotide Excision Repair (NER): Removes bulky, helix-distorting DNA adducts.

o Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): Repair DNA

double-strand breaks.

e p53 Signaling Pathway: The tumor suppressor protein p53 is a critical sensor of cellular

stress, including DNA damage. Upon activation, p53 can halt the cell cycle to allow for DNA

repair or trigger apoptosis.
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Cellular Response to 2-Methylaziridine-Induced DNA Damage
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Figure 4: Key signaling pathways in response to DNA damage.

Experimental Protocols: Mutagenicity Assays

» Bacterial Reverse Mutation Assay (Ames Test; OECD 471): This test uses several strains of
Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan
operon, respectively. The bacteria are exposed to the test substance with and without a
metabolic activation system (S9 mix). Mutagenic substances will cause reverse mutations,
allowing the bacteria to grow on a histidine- or tryptophan-deficient medium.
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e In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells
are exposed to the test substance with and without metabolic activation. After a suitable
treatment period, the cells are arrested in metaphase, and the chromosomes are examined
for structural aberrations.[1][2][3][4][5]

e In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the
test substance, and bone marrow or peripheral blood is collected.[6] The erythrocytes are
examined for the presence of micronuclei, which are small nuclei that form from
chromosome fragments or whole chromosomes that were not incorporated into the main
nucleus during cell division.[6]

Reproductive and Developmental Toxicity

Limited data are available on the reproductive and developmental toxicity of 2-Methylaziridine.
In a non-guideline study in rats, administration of aziridine (a closely related compound) during
gestation resulted in increased implantation loss and skeletal and organ malformations at a
maternally toxic dose. More research is needed to fully characterize the reproductive and
developmental risks of 2-Methylaziridine.

Experimental Protocols: Reproductive and
Developmental Toxicity Studies

Standard protocols for these studies are provided by the OECD.

o OECD 414 (Prenatal Developmental Toxicity Study): Pregnant animals (usually rats or
rabbits) are administered the test substance during the period of organogenesis. The dams
are euthanized just prior to term, and the fetuses are examined for external, visceral, and
skeletal abnormalities.

o OECD 416 (Two-Generation Reproduction Toxicity Study): The test substance is
administered to male and female animals for one complete generation. The animals are
assessed for effects on mating, pregnancy, parturition, and lactation. The offspring (F1
generation) are also exposed to the test substance and assessed for reproductive capability.

Safety and Handling for Researchers
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Given its high acute toxicity, carcinogenicity, and mutagenicity, 2-Methylaziridine must be
handled with extreme caution in a research setting.

» Engineering Controls: Work with 2-Methylaziridine should be conducted in a well-ventilated
chemical fume hood.

e Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves,
a lab coat, and safety goggles, must be worn at all times.

o Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as
acids and oxidizing agents.

» Disposal: Dispose of waste in accordance with all applicable federal, state, and local
regulations for hazardous materials.

This guide provides a summary of the available toxicological data for 2-Methylaziridine.
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) and other
relevant safety information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b133172#toxicological-profile-of-2-methylaziridine-for-
researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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